molecular formula C12H20O B2803583 2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL CAS No. 65181-96-6

2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL

Cat. No.: B2803583
CAS No.: 65181-96-6
M. Wt: 180.291
InChI Key: AWDPUMYRKBQMIL-UHFFFAOYSA-N
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Description

2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL is an organic compound with the molecular formula C12H20O. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes. This compound is known for its unique structure, which includes a cyclohexene ring fused to a cyclohexanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL can be synthesized through several methods. One common approach involves the hydrogenation of 2-(Cyclohexen-1-yl)cyclohexanone. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexenone derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which alter its chemical structure and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: A similar compound with a hydroxyl group attached to a cyclohexene ring.

    Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexane

Uniqueness

2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-(cyclohexen-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11-13H,1-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDPUMYRKBQMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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